molecular formula C15H23N3O2 B1437242 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine CAS No. 886364-95-0

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine

Cat. No. B1437242
M. Wt: 277.36 g/mol
InChI Key: JPUYCBRZVLMKIS-UHFFFAOYSA-N
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Description

“1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine” is a complex organic compound. The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines. The “pyridin-4-ylmethyl” part refers to a pyridine ring attached to the molecule via a methylene (-CH2-) linker .


Molecular Structure Analysis

The molecular formula of this compound is C16H25N3O2, and its molecular weight is 291.39 . It likely has a complex three-dimensional structure due to the presence of the pyrrolidine and pyridine rings .


Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without more specific information. The reactivity of this compound would depend on the specific conditions and reagents used .

Scientific Research Applications

1. Synthesis and DNA Binding

The compound has been utilized in the synthesis of novel cyclic PNAs (Peptide Nucleic Acids) like 4(S)-(N-Boc-amino)-2(S/R)-(thymin-1-ylmethyl)-pyrrolidine-N-1-acetic acids. These cyclic PNAs exhibit improved water solubility and binding affinity to complementary nucleic acids, owing to the charged nature of the pyrrolidyl ring nitrogen atom and the structural constraint introduced by the pyrrolidyl ring (D'Costa, Kumar, & Ganesh, 2002).

2. Catalysis in Synthesis of Functionalized Pyrroles

The compound has been employed as a precursor in Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation reactions. This approach is crucial for the synthesis of functionalized pyrrole derivatives, showcasing its versatility in organic synthesis (Gabriele et al., 2012).

3. Reactivity in Divergent Synthesis

In divergent synthesis processes, the compound exhibits varying reactivity based on the choice of solvents and temperatures, leading to the formation of different chemical structures like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. This indicates its potential in tailored synthetic pathways for producing a variety of organic compounds (Rossi et al., 2007).

4. Ligand Coordination Interactions

The compound has been studied for its coordination interactions with metal complexes like M(CO)(3)(+) (M = Re, (99m)Tc), which are crucial in developing new ligands for medical imaging and therapeutic applications. The unique coordination modes offered by the compound make it a valuable entity in inorganic and medicinal chemistry (He et al., 2009).

5. Utility in Synthesis of Heterocyclic Compounds

The compound has been employed in the synthesis of heterocyclic compounds such as 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles. This showcases its utility in creating biologically active compounds and pharmaceutical intermediates (Yakovenko et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in various fields, including organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

tert-butyl 3-(pyridin-4-ylmethylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-13(11-18)17-10-12-4-7-16-8-5-12/h4-5,7-8,13,17H,6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUYCBRZVLMKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661418
Record name tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine

CAS RN

886364-95-0
Record name tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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